molecular formula C18H21NO2 B295004 2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate

2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate

Cat. No.: B295004
M. Wt: 283.4 g/mol
InChI Key: JNTJJWHHRZCUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate, also known as BAMMEB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzylaminoalkyl derivatives and is commonly used as a reagent in organic synthesis. BAMMEB has shown promising results in various research areas, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate has been shown to act as a potent inhibitor of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, leading to increased neurotransmission and improved mood. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent inhibitor of MAO, with IC50 values in the low micromolar range. In vivo studies have shown that this compound is able to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and decreased symptoms of depression and anxiety. Additionally, this compound has been shown to have neuroprotective effects, which may be due to its antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate is its potency as an MAO inhibitor. It has been shown to be more potent than other commonly used MAO inhibitors such as selegiline and rasagiline. Additionally, this compound has been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, one limitation of this compound is its relatively low water solubility, which may limit its use in certain experimental settings.

Future Directions

Despite the promising results obtained with 2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate, there is still much to be learned about its mechanism of action and potential therapeutic applications. Future research should focus on elucidating the molecular mechanisms underlying this compound's neuroprotective effects and exploring its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to assess the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate is a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-benzyl-N-methylamine to form this compound. The reaction is typically carried out in the presence of a base such as triethylamine or sodium carbonate. The final product is purified by column chromatography.

Scientific Research Applications

2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate has been widely used in scientific research due to its unique chemical properties. It has shown promising results in various research areas, including medicinal chemistry, pharmacology, and neuroscience. This compound has been used as a building block in the synthesis of various bioactive compounds, such as antitumor agents, anticonvulsants, and antidepressants. It has also been used as a ligand in the development of new drug candidates for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-[benzyl(methyl)amino]ethyl 4-methylbenzoate

InChI

InChI=1S/C18H21NO2/c1-15-8-10-17(11-9-15)18(20)21-13-12-19(2)14-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3

InChI Key

JNTJJWHHRZCUHI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OCCN(C)CC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCCN(C)CC2=CC=CC=C2

Origin of Product

United States

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